2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole hydrochloride
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Overview
Description
2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole hydrochloride is a chemical compound with the molecular formula C11H18BNO2S. It is a boronic acid derivative, which is often used in organic synthesis and medicinal chemistry due to its unique reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole hydrochloride typically involves the reaction of 2,4-dimethyl-1,3-oxazole with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar catalytic processes are scaled up for industrial synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine.
Major Products
Oxidation: Boronic esters.
Reduction: Various reduced boronic compounds.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development due to its ability to form stable carbon-carbon bonds.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole hydrochloride primarily involves its role as a boronic acid derivative. It can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Similar structure but contains a thiazole ring instead of an oxazole ring.
2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of an oxazole ring.
Uniqueness
The uniqueness of 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole hydrochloride lies in its specific reactivity and stability, making it a valuable reagent in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H19BClNO3 |
---|---|
Molecular Weight |
259.54 g/mol |
IUPAC Name |
2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C11H18BNO3.ClH/c1-7-9(14-8(2)13-7)12-15-10(3,4)11(5,6)16-12;/h1-6H3;1H |
InChI Key |
RNROZQIEJIYWLQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(O2)C)C.Cl |
Origin of Product |
United States |
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